N-(4-acetamidophenyl)-3-methylbutanamide
Description
N-(4-acetamidophenyl)-3-methylbutanamide is an acetanilide-derived compound characterized by a 3-methylbutanamide moiety attached to a 4-acetamidophenyl group. Its structure (Fig. 1) features a phenyl ring substituted with an acetamido group (–NHCOCH₃) at the para position, linked to a branched aliphatic chain (–CH(CH₃)CH₂CONH–). This compound serves as a key synthon in synthesizing cytotoxic heterocyclic derivatives, such as thiazoles and thiadiazoles, which exhibit activity against cancer cell lines (e.g., HepG2, MCF-7) . Its utility in cyclocondensation reactions underscores its role in medicinal chemistry for generating bioactive molecules.
Properties
Molecular Formula |
C13H18N2O2 |
|---|---|
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-methylbutanamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)8-13(17)15-12-6-4-11(5-7-12)14-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17) |
InChI Key |
UXFOKKJYLJZQMG-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-3-methylbutanamide typically involves the acetylation of 4-aminophenyl-3-methylbutanamide. This can be achieved through the reaction of 4-aminophenyl-3-methylbutanamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetamidophenyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
N-(4-acetamidophenyl)-3-methylbutanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(4-acetamidophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may also interact with hydrophobic pockets within proteins, affecting their function.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table highlights structural differences and physicochemical properties of N-(4-acetamidophenyl)-3-methylbutanamide and its analogues:
Key Observations :
- Substituent Effects: Replacement of the acetamido group with an amino group (as in N-(4-aminophenyl)-3-methylbutanamide) reduces molecular weight and may alter solubility and reactivity due to the absence of the acetyl moiety .
- Bioactivity : The acetylthio modification in 2-(Acetylthio)-N-(3’,4’-dichlorophenyl)-3-methylbutanamide introduces a thioester group, enhancing protease inhibitory activity compared to the parent compound .
- Ketone vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
